molecular formula C11H25AsO3 B14683750 Undecylarsonic acid CAS No. 36333-46-7

Undecylarsonic acid

Cat. No.: B14683750
CAS No.: 36333-46-7
M. Wt: 280.24 g/mol
InChI Key: SXEABJUQTFMDLY-UHFFFAOYSA-N
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Description

Undecylenic acid (IUPAC: 10-undecenoic acid, CAS 112-38-9) is an unsaturated fatty acid with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol . It features a terminal double bond at the 10th carbon, contributing to its reactivity and biological activity. This compound is widely used in antifungal formulations (e.g., topical treatments for dermatophyte infections) and industrial applications due to its antimicrobial properties . Its structure allows for derivatization into salts (e.g., zinc undecylenate) or esters, enhancing stability in pharmaceutical preparations .

Properties

CAS No.

36333-46-7

Molecular Formula

C11H25AsO3

Molecular Weight

280.24 g/mol

IUPAC Name

undecylarsonic acid

InChI

InChI=1S/C11H25AsO3/c1-2-3-4-5-6-7-8-9-10-11-12(13,14)15/h2-11H2,1H3,(H2,13,14,15)

InChI Key

SXEABJUQTFMDLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC[As](=O)(O)O

Origin of Product

United States

Preparation Methods

Undecylenic acid is prepared by the pyrolysis of ricinoleic acid, which is derived from castor oil. Specifically, the methyl ester of ricinoleic acid is cracked to yield both undecylenic acid and heptanal. This process is conducted at temperatures ranging from 500 to 600°C in the presence of steam. The methyl ester is then hydrolyzed to produce undecylenic acid .

Chemical Reactions Analysis

Undecylenic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to produce various products, such as aldehydes and carboxylic acids.

    Reduction: It can be reduced to undecylene aldehyde, which is valued in perfumery.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are compared based on structural features, applications, and physicochemical properties:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Primary Applications Safety Profile
Undecylenic acid C₁₁H₂₀O₂ 184.28 112-38-9 Terminal double bond (C10-C11) Antifungal agents, laboratory chemicals Stable; incompatible with strong acids/alkalis
2-Undecenoic acid C₁₁H₂₀O₂ 184.28 4189-02-0 Double bond at C2-C3 Limited data; potential antimicrobial uses Limited data; assume similar precautions
n-Undecanoic acid C₁₁H₂₂O₂ 186.29 112-37-8 Saturated (no double bonds) Industrial synthesis, lubricants Non-hazardous
Undecanedioic acid C₁₁H₂₀O₄ 216.28 1852-04-6 Two carboxylic acid groups (C1 and C11) Polymer production, metabolite research Limited hazard data
4-Oxo-5-undecynoic acid C₁₁H₁₆O₃ 196.24 N/A Triple bond (C5-C6) and ketone (C4) Research reagent, organic synthesis Reactivity under varied conditions

Key Differences and Research Findings

Chemical Reactivity
  • Undecylenic acid : Reacts with oxidizing agents, forming epoxides or undergoing addition reactions due to the terminal double bond .
  • 2-Undecenoic acid: The internal double bond (C2-C3) may reduce antifungal efficacy compared to undecylenic acid, as terminal unsaturation is critical for membrane disruption in pathogens .
  • n-Undecanoic acid: Saturation increases melting point (mp: 28–30°C vs. 24°C for undecylenic acid) and reduces solubility in polar solvents .
  • Undecanedioic acid : The dicarboxylic structure enhances hydrophilicity (water solubility: ~462 mM in DMSO), making it suitable for polymer crosslinking .

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